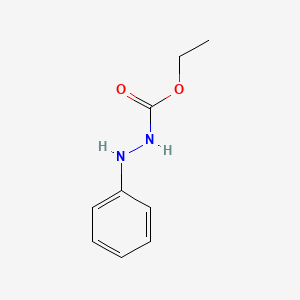

Ethyl 2-phenylhydrazinecarboxylate

Vue d'ensemble

Description

Ethyl 2-phenylhydrazinecarboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an ethyl ester group attached to a phenylhydrazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylhydrazinecarboxylate can be synthesized through the reaction of ethyl chloroformate with phenylhydrazine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper chloride and 4-dimethylaminopyridine (DMAP) in the presence of air has been reported to achieve high yields of the product within a short reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-phenylhydrazinecarboxylate undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Copper chloride and DMAP in the presence of air.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Ethyl 2-phenylazocarboxylate.

Substitution: Various substituted phenylhydrazine derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1. Synthesis of Azo Compounds

One of the primary applications of EPH is in the synthesis of azo compounds via visible-light-driven oxidative dehydrogenation. This method utilizes sodium anthraquinone sulfonate (SAQS) as a photocatalyst, allowing for high-yield production under mild conditions. The process has been shown to convert EPH into ethyl (E)-2-phenyldiazene-1-carboxylate with yields reaching up to 97% .

Table 1: Yields of Azo Compounds from EPH

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl 2-phenylhydrazine-1-carboxylate | Ethyl (E)-2-phenyldiazene-1-carboxylate | 97 |

| Various aryl substitutions | Ethyl (E)-2-aryldiazene-1-carboxylates | 91-96 |

| Heteroaromatic derivatives | Azo compounds | 61 |

The method demonstrates versatility, accommodating various functional groups including electron-donating and electron-withdrawing substituents .

2. Catalytic Applications

EPH has also been employed as a reagent in the Mitsunobu reaction, a widely used method for transforming alcohols into various functional groups. This reaction benefits from the unique properties of EPH, enabling the formation of complex molecules efficiently .

Medicinal Chemistry

1. Potential Antidiabetic Activity

Recent studies have indicated that derivatives of EPH may exhibit hypoglycemic activity. Research on ethyl 2-phenyl-1H-pyrazol-3-one-4-carboxylate derivatives has shown promising results in lowering blood sugar levels, suggesting potential applications in diabetes management .

Case Study: Hypoglycemic Activity

A study tested several derivatives for their ability to reduce blood glucose levels in diabetic models. The results demonstrated significant reductions in blood glucose, indicating that modifications of EPH could lead to effective antidiabetic agents.

Environmental Applications

The visible-light-driven reactions utilizing EPH not only provide high yields but also align with green chemistry principles by using mild conditions and renewable energy sources. This approach minimizes waste and reduces the environmental impact associated with traditional synthetic methods .

Mécanisme D'action

The mechanism by which ethyl 2-phenylhydrazinecarboxylate exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in the Mitsunobu reaction, the compound acts as a catalyst by forming betaine intermediates, which facilitate the nucleophilic substitution of alcohols . The presence of iron phthalocyanine as a co-catalyst enhances the reactivity and stability of the intermediates.

Comparaison Avec Des Composés Similaires

Ethyl 2-phenylhydrazinecarboxylate can be compared with other similar compounds such as:

Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound is also used as a catalyst in the Mitsunobu reaction and exhibits similar reactivity.

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Known for its enhanced catalytic properties and broader substrate scope in the Mitsunobu reaction.

The uniqueness of this compound lies in its ability to form stable azo compounds and its versatility as a catalyst in various organic reactions.

Activité Biologique

Ethyl 2-phenylhydrazinecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 218.24 g/mol

The compound features a hydrazine moiety, which is often linked to various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, showing cytotoxic effects that were attributed to its ability to induce apoptosis.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In animal models, it was found to reduce inflammation markers significantly.

- Data Table: Anti-inflammatory Activity

| Compound Concentration (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

This table summarizes the observed reduction in inflammation at varying concentrations of this compound in a murine model .

3. Antimicrobial Effects

The antimicrobial activity of this compound has been evaluated against several bacterial strains. Results showed that the compound possesses notable antibacterial properties.

- Case Study : this compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Pro-inflammatory Cytokines : It downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Disruption of Bacterial Cell Membranes : The antimicrobial action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Propriétés

IUPAC Name |

ethyl N-anilinocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKPMUCEBRRUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296563 | |

| Record name | ethyl 2-phenylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814238 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6233-02-9 | |

| Record name | NSC109918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-phenylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.